3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol
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Overview
Description
3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol is a complex organic compound with the molecular formula C19H20N4O2 and a molecular weight of 336.39 g/mol . This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
Antioxidant and Cytotoxic Activity
Quinazolinone derivatives exhibit significant antioxidant and cytotoxic activities. These compounds, particularly the polyphenolic derivatives, have shown high antioxidant activity compared to ascorbic acid and Trolox, and cytotoxicity against cancerous cell types like lung adenocarcinoma and prostate carcinoma, while being compatible with normal cells (Pele et al., 2022).
Biological Activity of Triazole Derivatives
Triazole derivatives of quinazolinone have been synthesized and screened for their biological activity. These compounds are characterized by their structures and potential for diverse biological functions (Havaldar & Patil, 2008).
Antitumor Applications
Some quinazolinone derivatives, particularly those with modifications for increased water solubility, exhibit significant antitumor activities. These compounds have unique biochemical characteristics, including non-phase specific cell-cycle arrest (Bavetsias et al., 2002).
Herbicidal Potential
Quinazolinone derivatives have been synthesized with phenoxy-methyl substituents and evaluated for herbicidal activity. These compounds showed high phytotoxicity, indicating potential as plant hormone inhibitors (Aibibuli et al., 2012).
Anticonvulsant Properties
Some quinazolinone derivatives have been synthesized and shown to have anticonvulsant properties. This indicates their potential use in managing seizure disorders (Georgey et al., 2008).
Antibacterial Agents
Quinazolinone derivatives have been designed and synthesized as potential antibacterial agents. These compounds were tested against various bacterial strains, showing significant antimicrobial activity (Sharma et al., 2012).
Antimicrobial, Analgesic, and Anti-Inflammatory Activity
Quinazoline derivatives have been synthesized and screened for their antimicrobial, analgesic, and anti-inflammatory properties. These compounds showed potential in treating microbial infections and managing pain and inflammation (Dash et al., 2017).
Antiviral Activity
New quinazolinone derivatives have been synthesized and displayed weak to good anti-Tobacco mosaic virus (TMV) activity. This suggests their potential application in managing viral infections (Luo et al., 2012).
Anticancer Agents
Quinazolinone-based α-aminophosphonates have been developed as potent anticancer agents. These compounds have shown significant anti-proliferative activity against various cancer cell lines (Awad et al., 2018).
Future Directions
Future research on this compound could focus on elucidating its synthesis, physical and chemical properties, mechanism of action, and potential biological activities. It could also be interesting to explore its potential applications in medicine, given the known biological activities of other quinazolines .
Preparation Methods
The synthesis of 3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scalability and cost-effectiveness .
Chemical Reactions Analysis
3-(4-((Tetrahydrofuran-2-yl)methylamino)quinazolin-2-ylamino)phenol can undergo various chemical reactions, including:
- Substitution
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline core or the attached functional groups.
Properties
IUPAC Name |
3-[[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]amino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-14-6-3-5-13(11-14)21-19-22-17-9-2-1-8-16(17)18(23-19)20-12-15-7-4-10-25-15/h1-3,5-6,8-9,11,15,24H,4,7,10,12H2,(H2,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQMTEMWXRAERG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)NC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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